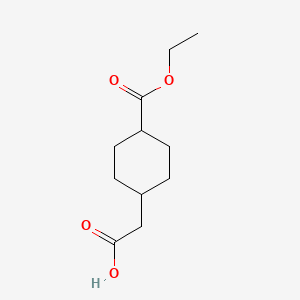

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid

Overview

Description

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is an organic compound with the molecular formula C11H18O4. It is characterized by the presence of an ethoxycarbonyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid typically involves the esterification of cyclohexylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of cyclohexylacetic acid derivatives.

Reduction: Formation of cyclohexylmethanol derivatives.

Substitution: Formation of substituted cyclohexylacetic acid derivatives.

Scientific Research Applications

Chemical Reactivity

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : The ethoxycarbonyl group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution can occur, replacing the ethoxycarbonyl group with other functional groups.

Scientific Research Applications

The compound has been researched extensively for its potential applications across multiple domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds in chemical research.

Biology

- Biological Activity Studies : Investigated for its interactions with biomolecules, it shows promise in modulating enzyme activity and may exhibit anti-inflammatory properties.

Medicine

- Therapeutic Potential : Explored as a precursor in drug synthesis, particularly for developing anti-inflammatory and analgesic agents. Its structural properties suggest potential interactions with biological receptors that could lead to neuroprotective effects.

Industry

- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals and materials, contributing to various industrial applications.

Case Studies

-

Anti-inflammatory Research :

- Preliminary studies indicate that this compound may inhibit cyclooxygenase enzymes involved in inflammation pathways. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.

-

Neuroscience Applications :

- Research has shown that compounds structurally similar to this compound can interact with neurotransmitter receptors, indicating possible roles in neurological research and drug development.

Mechanism of Action

The mechanism of action of 2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ethoxycarbonyl group can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The cyclohexyl ring provides structural stability and influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylacetic acid: Lacks the ethoxycarbonyl group, making it less reactive in certain chemical reactions.

Ethyl cyclohexylacetate: Contains an ester group but differs in the position of the functional groups.

Uniqueness

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is unique due to the presence of both the ethoxycarbonyl and acetic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications.

Biological Activity

2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid, with the molecular formula C₁₁H₁₈O₄, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an ethoxycarbonyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. Its unique structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₈O₄ |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 218779-77-2 |

| Purity | 97% |

Synthesis

The synthesis of this compound typically involves the esterification of cyclohexylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion of the reactants to the desired product.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer research. The compound has been investigated for its cytotoxic effects on various human cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic potential of various derivatives, including those similar to this compound, against human cancer cell lines such as HepG-2 (liver cancer) and Caco-2 (colon cancer). The results indicated significant selectivity towards cancer cells compared to normal fibroblasts, with selectivity index (SI) values reaching up to 266 for some derivatives . -

Mechanism of Action :

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within cancer cells. It is hypothesized that the compound may induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 expression .

Antiproliferative Activity

In a series of experiments, compounds related to this compound were shown to possess antiproliferative activity across multiple tumor cell lines. The half-maximal inhibitory concentration (IC50) values ranged from nanomolar to micromolar levels, indicating potent activity against proliferating cells .

Selectivity and Toxicity

The selectivity of these compounds for cancer cells over normal cells was further characterized through assays measuring cell viability and apoptosis induction. The findings suggested that derivatives like this compound could be developed into leads for new anticancer therapies due to their favorable toxicity profiles .

Properties

IUPAC Name |

2-(4-ethoxycarbonylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZVRPZVVLUGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.